Dimethylsulfamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Sulfonamides

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of medicinally important compounds.

Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures can vary depending on the specific sulfonamide being synthesized. The general process involves the reaction of dimethylsulfamoyl chloride with a suitable amine to form the corresponding sulfonamide .

Results or Outcomes: Sulfonamides synthesized using Dimethylsulfamoyl chloride have found wide applications in medicinal research, particularly as antibacterial agents .

Synthesis of Aminotetralin Derived Sulfamides

Specific Scientific Field: This application is also in the field of Organic Chemistry and Medicinal Chemistry.

Summary of the Application: Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides, which have shown potential as anticancer agents and acetylcholinesterase inhibitors .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of Dimethylsulfamoyl chloride with aminotetralin under suitable conditions to form the corresponding sulfamide .

Results or Outcomes: The aminotetralin derived sulfamides synthesized using Dimethylsulfamoyl chloride have shown promising results in preclinical studies as potential anticancer agents and acetylcholinesterase inhibitors .

Synthesis of Coumaperine

Specific Scientific Field: This application is in the field of Pharmaceutical Chemistry.

Summary of the Application: Dimethylsulfamoyl chloride is used in the synthesis of coumaperine, a compound of interest in pharmaceutical research .

Methods of Application or Experimental Procedures: The synthesis involves the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines .

Preparation of Butylbenzene and Diuretic Acid

Specific Scientific Field: This application is in the field of Organic Synthesis.

Summary of the Application: Dimethylsulfamoyl chloride is used in the preparation of butylbenzene and diuretic acid, which are important in various chemical industries .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific compound being synthesized .

Results or Outcomes: The preparation of butylbenzene and diuretic acid using Dimethylsulfamoyl chloride has been successfully achieved .

Synthesis of Butylbenzene

Specific Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: Dimethylsulfamoyl chloride is used in the preparation of butylbenzene, which is important in various chemical industries .

Results or Outcomes: The preparation of butylbenzene using Dimethylsulfamoyl chloride has been successfully achieved .

Synthesis of Diuretic Acid

Summary of the Application: Dimethylsulfamoyl chloride is used in the synthesis of diuretic acid, a compound of interest in pharmaceutical research .

Results or Outcomes: The synthesis of diuretic acid using Dimethylsulfamoyl chloride has been successfully achieved .

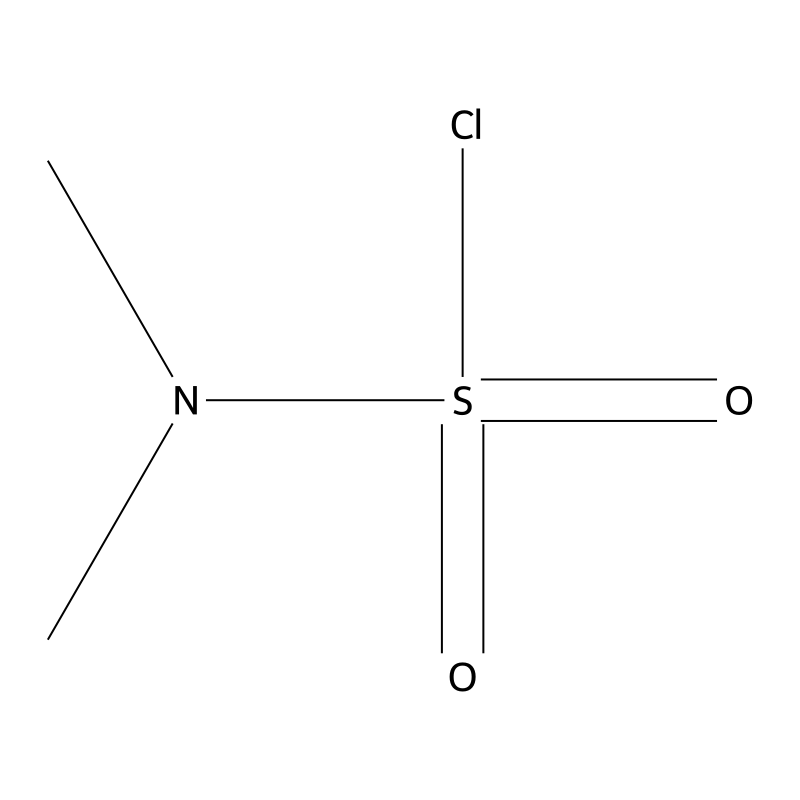

Dimethylsulfamoyl chloride is an organosulfur compound with the chemical formula C₂H₆ClNO₂S. It is characterized by the presence of a sulfamoyl group, which consists of a sulfur atom bonded to a nitrogen atom, along with two methyl groups and a chlorine atom. This compound is known for its reactivity, particularly with water, and is classified as a hazardous material due to its corrosive properties and potential health risks, including carcinogenicity and respiratory toxicity .

- Hydrolysis: This reaction occurs when dimethylsulfamoyl chloride interacts with water, leading to the formation of dimethylsulfamoyl amine and hydrochloric acid. The rate of hydrolysis is influenced by temperature and the presence of solvents .

- Solvolysis: Studies indicate that solvolysis in aqueous acetone proceeds via an mechanism, resulting in products that exhibit some ionic character. The observed rate constants for solvolysis in different solvents have been documented, showing dependency on solvent composition .

Several methods exist for synthesizing dimethylsulfamoyl chloride:

- Direct Chlorination: This involves the reaction of dimethylamine with chlorosulfonic acid under controlled conditions to yield dimethylsulfamoyl chloride.

- Gas Phase Reaction: Passing dimethylamine gas through a sulfonic acid chloride solution allows for the production of dimethylsulfamoyl chloride in a liquid state, enhancing yield and purity while minimizing environmental impact .

Dimethylsulfamoyl chloride finds applications primarily in organic synthesis:

- Intermediate in Synthesis: It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: Utilized for introducing sulfamoyl groups into organic molecules, facilitating further chemical transformations.

Interaction studies involving dimethylsulfamoyl chloride focus on its reactivity with nucleophiles and electrophiles. The compound's reactivity with water can lead to the release of toxic gases such as hydrogen chloride, necessitating careful handling. Additionally, studies have shown that its hydrolysis rate can be affected by the presence of other ions or solvents, indicating complex interaction dynamics .

Dimethylsulfamoyl chloride shares structural similarities with other sulfamoyl chlorides but exhibits unique reactivity patterns:

| Compound Name | Formula | Key Features |

|---|---|---|

| Diethylsulfamoyl chloride | C₄H₁₁ClN₁O₂S | Hydrolyzes faster than dimethyl derivative |

| N,N-Dimethylaminosulfonyl chloride | C₂H₆ClN₁O₂S | Similar structure but different functional groups |

| Benzylsulfamoyl chloride | C₇H₈ClN₁O₂S | More stable under hydrolysis conditions |

Dimethylsulfamoyl chloride is unique due to its specific reactivity profile and potential health hazards associated with its use, distinguishing it from other sulfamoyl derivatives .

XLogP3

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard